3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
63021-00-1 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C16H18O3/c1-16(2,15(17)18)10-11-4-5-13-9-14(19-3)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,17,18) |
InChI Key |
SMKLZXIWNMEXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A direct C-H functionalization strategy enables mono-selective β-arylation of pivalic acid (2,2-dimethylpropanoic acid) with 6-methoxynaphthalen-2-yl iodide. This method, reported by Huang et al., avoids pre-functionalized substrates and leverages palladium catalysis for regioselectivity.
Procedure
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Catalytic System :
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Catalyst : Pd(OAc)₂ (10 mol%)
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Ligand : N-Ac-Gly-OH (20 mol%)
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Additives : AgOAc (2 equiv), Na₂HPO₄ (0.5 equiv)
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Solvent : Hexafluoroisopropanol (HFIP)
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Temperature : 60°C, 24 h
-
-
Substrate Scope :
-
Aryl iodides with electron-donating (-OMe) or withdrawing (-Br, -COOEt) groups at the ortho position yield 3-aryl-2,2-dimethylpropanoic acids.
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-
Yield : 81% for 3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid.
Mechanism
The reaction proceeds via a palladium(II)-mediated C-H activation pathway. AgOAc facilitates iodide abstraction, while N-Ac-Gly-OH enhances regioselectivity by coordinating to Pd. HFIP stabilizes charged intermediates through hydrogen bonding.
Table 1: Optimization of β-C(sp³)-H Arylation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂ | 81 |
| Ligand | N-Ac-Gly-OH | 78 |
| Solvent | HFIP | 81 |
| Temperature | 60°C | 81 |
| Additive | AgOAc + Na₂HPO₄ | 81 |
Friedel-Crafts Acylation of 6-Methoxynaphthalene
Procedure
-
Reagents :
-
Acylating Agent : Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
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Catalyst : AlCl₃ (1.2 equiv)
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Solvent : Dichloromethane (DCM), 0°C to reflux
-
-
Steps :
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Dissolve 6-methoxynaphthalene in DCM.
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Add AlCl₃ followed by dropwise addition of pivaloyl chloride.
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Stir at reflux for 12 h, hydrolyze with aqueous HCl, and isolate via crystallization.
-
-
Yield : Estimated 50–60% based on similar Friedel-Crafts reactions.
Limitations
-
Requires electron-rich arenes for effective electrophilic substitution.
-
Competing ortho/para regioselectivity may necessitate purification.
Multi-Step Synthesis from 2,6-Diisopropylnaphthalene
Reaction Overview
A patent by outlines a modular route to naphthylpropanoic acids via hydroperoxidation and alkylation. Adapting this method involves:
Procedure
-
Hydroperoxidation :
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Acid-Catalyzed Rearrangement :
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Heat hydroperoxide with HCl in methanol to yield 2-hydroxy-6-isopropylnaphthalene.
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Methylation :
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Alkylate the hydroxy group with methyl iodide/K₂CO₃ in DMF to form 2-methoxy-6-isopropylnaphthalene.
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Oxidation and Carboxylation :
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Oxidize the isopropyl group to carboxylic acid using KMnO₄/H₂SO₄, followed by dimethylation via alkyl halide quench.
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Table 2: Comparative Analysis of Methods
Functionalization of Naproxen Derivatives
Reaction Overview
Modifying (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen) via esterification and hydrolysis provides a route to the target compound.
Procedure
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Esterification :
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React naproxen with excess methanol/H₂SO₄ to form methyl ester.
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Grignard Addition :
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Treat ester with methylmagnesium bromide to introduce dimethyl groups.
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Hydrolysis :
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Hydrolyze the ester with NaOH/H₂O to yield this compound.
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Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(6-hydroxynaphthalen-2-yl)-2,2-dimethylpropanoic acid, while reduction of the naphthalene ring can produce dihydro derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of methoxynaphthalene compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
2. Anti-inflammatory Properties
Compounds with naphthalene structures have been explored for their anti-inflammatory effects. The presence of the methoxy group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease treatments .
Pharmaceutical Applications
1. Drug Development
The chemical structure of this compound allows it to interact with various biological targets. It has been studied as a potential lead compound in drug discovery processes, particularly for diseases where inflammation or microbial resistance is a concern .
2. Selective Inhibitors
This compound could serve as a selective inhibitor in biochemical pathways. Its structural analogs have been shown to inhibit specific kinase activities, which are crucial in cancer progression and other diseases .
Case Studies
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Research Findings and Implications
- Steric Effects: The β-dimethyl groups in this compound likely reduce metabolic oxidation at the β-carbon, enhancing stability compared to naproxen .
- Target Selectivity: Substituents on the naphthalene ring (e.g., ethyl, methylthio) or propanoic acid chain (e.g., hydrazides) redirect activity from COX inhibition to PPAR activation or antibacterial effects .
- Synthetic Flexibility : Modular synthesis routes (e.g., Suzuki coupling, hydrazide formation) enable rapid diversification for structure-activity relationship studies .
Biological Activity
3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid, with the chemical formula C16H18O3 and CAS No. 63021-00-1, is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C16H18O3
- CAS Number : 63021-00-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory, analgesic, and potential anticancer properties. Below are key findings from the literature:
- Anti-inflammatory Effects : Research indicates that derivatives of naphthalene compounds exhibit significant anti-inflammatory activity. This may be attributed to their ability to inhibit pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
- Analgesic Properties : Similar compounds have demonstrated analgesic effects in animal models, suggesting that this compound may also possess pain-relieving properties through modulation of pain pathways .
- Anticancer Activity : Some studies have indicated that naphthalene derivatives can induce apoptosis in cancer cells. The mechanisms often involve the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Modulation of Signaling Pathways : It is suggested that the compound could interfere with signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
Case Studies and Research Findings
A summary of notable studies is presented in the following table:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis of naphthalene-based propanoic acid derivatives often involves cyclization or substitution reactions. For example, cyclization of hydroxy acids using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst can yield structurally similar compounds, as demonstrated in the preparation of 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst concentration) is critical. Reaction monitoring via TLC with n-hexane:ethyl acetate (9:1) as a mobile phase can improve yield tracking .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, morpholine derivatives of naphthalene-propanoic acid analogs were characterized using SC-XRD at 100 K, achieving an R factor of 0.084 and data-to-parameter ratios >9.0 . Complementary techniques include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular weight and substituent positions.
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Purification challenges arise from hydrophobic naphthalene moieties. Column chromatography using silica gel with gradient elution (e.g., ethyl acetate in hexane) is effective. For crystalline derivatives, recrystallization in ethanol or methanol at low temperatures (<5°C) enhances purity . Purity assessment via HPLC with a C18 column and UV detection at 254 nm is recommended.
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. Institutions like ICReDD integrate reaction path search algorithms with experimental data to predict optimal conditions (e.g., solvent, catalyst) for cyclization or functionalization . Computational tools like Gaussian or ORCA are used to calculate activation energies and thermodynamic feasibility.
Q. What strategies resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize bioactivity assays using phosphate-buffered saline (PBS) at physiological pH and control for solvent effects (e.g., DMSO concentration ≤1%). Cross-validate results with orthogonal assays: e.g., enzyme inhibition studies (IC₅₀) combined with isothermal titration calorimetry (ITC) to measure binding affinities . Meta-analyses of structural analogs (e.g., Naproxen derivatives) can identify structure-activity relationships (SARs) .
Q. How does the steric hindrance from the 2,2-dimethyl group influence the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions between the dimethyl group and protein active sites. For example, steric effects may reduce binding affinity to cyclooxygenase (COX) enzymes compared to non-methylated analogs. Experimental validation via site-directed mutagenesis of target proteins (e.g., replacing bulky residues with alanine) can isolate steric contributions .
Q. What advanced crystallization techniques improve the stability of this compound for long-term storage?
- Methodological Answer : Polymorph screening using solvents with varying polarities (e.g., acetone, acetonitrile) identifies stable crystalline forms. Cryoprotection (e.g., glycerol) and storage under inert gas (N₂ or Ar) at −80°C prevent oxidation. SC-XRD data collected at 100 K show that morpholine derivatives retain crystallinity for >12 months under these conditions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
